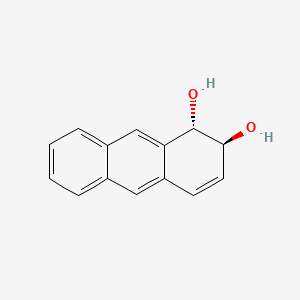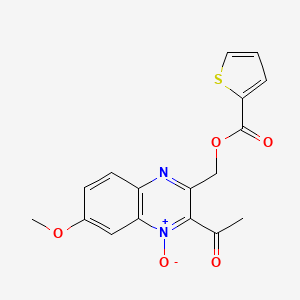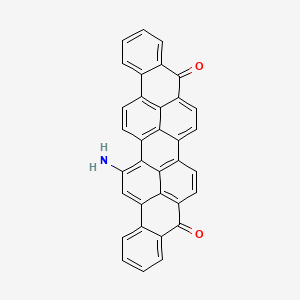
1-Methyl-4-(2-(methylsulfonyl)hydrazono)-2-phenyl-1,4-dihydroquinoline-6-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, sulfonic acid groups, and hydrazides. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for cost, yield, and safety. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme interactions or as a probe for biological pathways.
Medicine: Potential therapeutic uses, such as in drug development or as a diagnostic tool.
Industry: Use in manufacturing processes or as a component in specialized materials.
作用機序
The mechanism by which METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE exerts its effects would involve interactions at the molecular level. This could include:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Specific biochemical pathways that the compound influences, potentially altering cellular functions or signaling mechanisms.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonic acid derivatives: Compounds featuring sulfonic acid groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
50380-19-3 |
|---|---|
分子式 |
C17H17N3O5S2 |
分子量 |
407.5 g/mol |
IUPAC名 |
(4E)-1-methyl-4-(methylsulfonylhydrazinylidene)-2-phenylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C17H17N3O5S2/c1-20-16-9-8-13(27(23,24)25)10-14(16)15(18-19-26(2,21)22)11-17(20)12-6-4-3-5-7-12/h3-11,19H,1-2H3,(H,23,24,25)/b18-15+ |
InChIキー |
NCTIDJBXOKKDPP-OBGWFSINSA-N |
異性体SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)/C(=N/NS(=O)(=O)C)/C=C1C3=CC=CC=C3 |
正規SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)C(=NNS(=O)(=O)C)C=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)

![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)


![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)


![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)



